N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide
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Overview
Description
The compound you’re asking about seems to be a complex organic molecule that likely contains a thiophene ring, a triazolo-pyridazine ring, and a morpholine ring . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound likely involves a fusion of a five-membered triazole ring with a six-membered thiadiazine ring .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
A novel approach highlights the efficient synthesis of triazolopyridines, emphasizing the versatility of substrates like pyrazin-2-yl-methanamine in producing [1,2,4]-triazolo[4,3-a]pyridines under mild conditions, demonstrating operational simplicity and high yields, which could be relevant for synthesizing compounds with similar structural features to the specified chemical (A. Ramesha et al., 2016).
Biological and Pharmacological Activities
Antitumor Evaluation : A study involving the synthesis of new morpholinylchalcones and their further conversion to pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones revealed compounds with promising activities against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, showcasing the therapeutic potential of structurally similar compounds (Zeinab A. Muhammad et al., 2017).
Antimicrobial Activities : Research into 1,2,4-triazole derivatives synthesized from various ester ethoxycarbonylhydrazones and primary amines, including interactions with morpholine or methyl piperazine, indicated good to moderate activities against test microorganisms, suggesting potential antimicrobial applications for compounds with similar morpholine and triazole frameworks (H. Bektaş et al., 2007).
Future Directions
Compounds with similar structures have been the subject of ongoing research due to their diverse pharmacological activities . Future research may focus on optimizing the synthesis process, exploring the mechanism of action, and evaluating the safety and efficacy of these compounds in biological systems.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these processes.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, potentially altering their function and leading to the observed pharmacological effects.
Biochemical Pathways
These could include pathways involved in cell growth and proliferation (anticancer activity), microbial growth (antimicrobial activity), pain and inflammation (analgesic and anti-inflammatory activity), oxidative stress (antioxidant activity), viral replication (antiviral activity), and various enzymatic processes (enzyme inhibitory activity) .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds , suggesting that these methods could be used to predict the pharmacokinetic properties of the compound.
Result of Action
Given the diverse pharmacological activities of similar compounds, the effects could include inhibition of cell growth and proliferation (anticancer activity), inhibition of microbial growth (antimicrobial activity), reduction of pain and inflammation (analgesic and anti-inflammatory activity), reduction of oxidative stress (antioxidant activity), inhibition of viral replication (antiviral activity), and inhibition of various enzymatic processes (enzyme inhibitory activity) .
Properties
IUPAC Name |
N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c22-15(20-4-6-23-7-5-20)16-9-14-18-17-13-2-1-12(19-21(13)14)11-3-8-24-10-11/h1-3,8,10H,4-7,9H2,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZLUDQQWWTVJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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